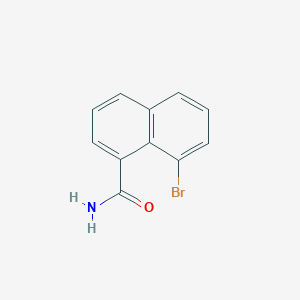

8-Bromo-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-Bromo-1-naphthamide” is a derivative of naphthalimide . Naphthalimides, including its derivatives, have been widely used in various fields such as analytical chemistry, materials chemistry, and biochemistry due to their excellent photostability, good structural flexibility, high fluorescence quantum yield, and large Stokes shift .

Synthesis Analysis

The synthesis of naphthalimide derivatives often involves aromatic nucleophilic substitution reactions . For instance, a series of multi-acceptor based push–pull derivatives were designed and synthesized via Pd-catalyzed Sonogashira cross-coupling reaction followed by [2+2] cycloaddition–electrocyclic ring-opening reaction .Molecular Structure Analysis

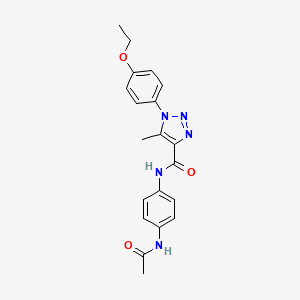

The molecular formula of “8-Bromo-1-naphthamide” is C11H7BrO . Its average mass is 235.077 Da and its monoisotopic mass is 233.968018 Da .科学的研究の応用

Bacterial Biofilm Inhibition

- Study 1: Naphthamides, including derivatives of 8-Bromo-1-naphthamide, have shown potential as bacterial biofilm inhibitors. Specific derivatives exhibited efficient biofilm inhibition activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. This is significant because bacteria in biofilms are resistant to many antimicrobial treatments, and these compounds could play a role in preventing future drug resistance (Ejaz et al., 2021).

Luminescent Material Development

- Study 2: 1,8-Naphthalimide derivatives, which include 8-Bromo-1-naphthamide, have been used in the development of luminophore compounds for various scientific and technological applications. These compounds have demonstrated potential for use in organic electronics, fluorescence sensors, and electroluminescent devices (Long-he, 2007).

Antimicrobial and Anticancer Activities

- Study 3: 2-Naphthamide derivatives, closely related to 8-Bromo-1-naphthamide, have shown promise in both antimicrobial and anticancer activities. One study reported the design and synthesis of such derivatives, which exhibited significant in vitro antibacterial, antifungal, and anticancer activities (Pham & Truong, 2022).

Fluorescent Cellular Imaging

- Study 4: Research has explored the use of 1,8-Naphthalimide-based compounds for fluorescent cellular imaging. These compounds have been found to be effective in labeling lipid droplets in cancer and normal cells with extremely low toxicity. Their application in cell imaging is attributed to their high fluorescence quantum yields and photostability (Ni et al., 2020).

Nucleic Acid Binding and Imaging Agents

- Study 5: Functional 1,8-naphthalimide derivatives, including those related to 8-Bromo-1-naphthamide, have been developed for DNA targeting, anticancer, and cellular imaging applications. The photophysical properties of these compounds allow them to be used as probes to monitor binding to biomolecules and to track their uptake and location within cells (Banerjee et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “8-Bromo-1-naphthoic acid”, suggests that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

将来の方向性

Naphthalimide derivatives, including “8-Bromo-1-naphthamide”, have potential for broad and exciting applications in the future . They have been used in ion detection, molecular recognition, material applications, and bioimaging, and there is hope to develop more powerful fluorescent chemosensors . Additionally, they have shown promise in the field of organic light-emitting diodes (OLEDs) .

特性

IUPAC Name |

8-bromonaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPJTAWXMPTXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-1-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2583670.png)

![4-Chloro-2-phenyl-6-[(phenylsulfinyl)methyl]pyrimidine](/img/structure/B2583674.png)

![N-[[4-(4-bromophenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2583677.png)

![1-[4-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride](/img/no-structure.png)

![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)